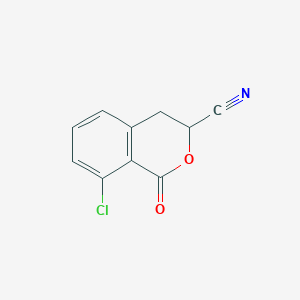![molecular formula C10H14ClNS B13198160 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a chlorothiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with 2-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the chlorine atom with another functional group .
Aplicaciones Científicas De Investigación
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: This compound shares the chlorothiophene moiety but differs in the amine group attached to it.
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide: Another related compound with a similar chlorothiophene group but different functional groups attached.
5-Chloro-2-thienylboronic acid: This compound also contains the chlorothiophene group but is used primarily in cross-coupling reactions.
Uniqueness
2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine is unique due to its specific combination of the pyrrolidine ring and the chlorothiophene group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H14ClNS |
|---|---|
Peso molecular |
215.74 g/mol |
Nombre IUPAC |
2-[(5-chlorothiophen-2-yl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c1-10(5-2-6-12-10)7-8-3-4-9(11)13-8/h3-4,12H,2,5-7H2,1H3 |
Clave InChI |
OUDOGWDWCOWIJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1)CC2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


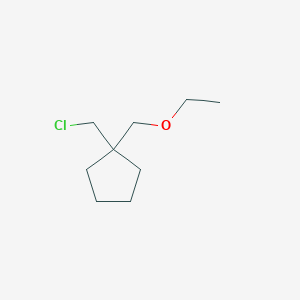
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
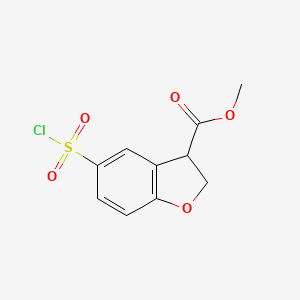
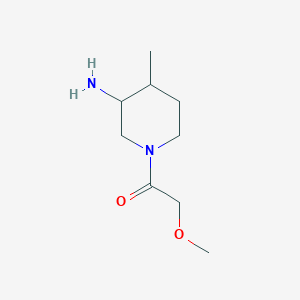
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)

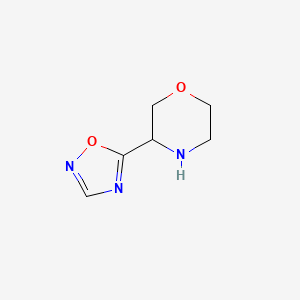
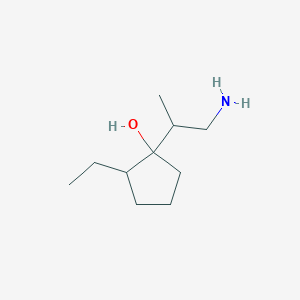
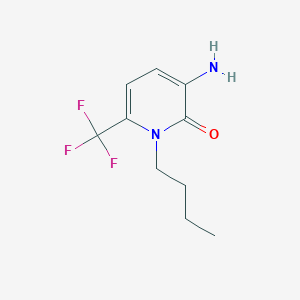
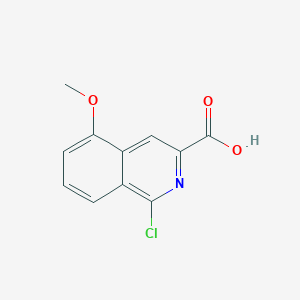
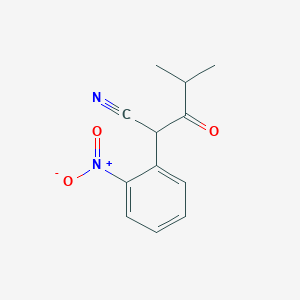
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
